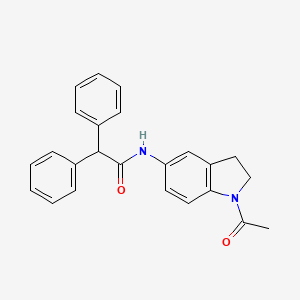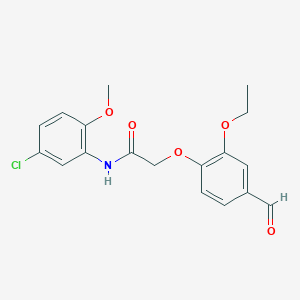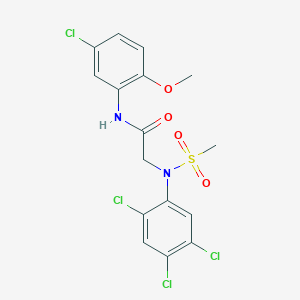![molecular formula C19H20Cl2N2O2 B4187730 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B4187730.png)
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide
描述
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of type 2 diabetes. This compound is a selective activator of the Kir6.2/SUR1 channel complex, which regulates insulin secretion in pancreatic beta cells.
作用机制
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide selectively activates the Kir6.2/SUR1 channel complex by binding to a specific site on the SUR1 subunit. This leads to the opening of the channel and the influx of calcium ions into the beta cell, which triggers insulin secretion. The mechanism of action of 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide is distinct from that of other drugs used to treat diabetes, such as sulfonylureas, which also target the SUR1 subunit but have a broader spectrum of activity.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of the ATP-sensitive potassium channel in cardiac myocytes, which could have implications for the treatment of cardiac arrhythmias. 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has also been shown to inhibit the proliferation of cancer cells in vitro, although the mechanism of this effect is not yet fully understood.
实验室实验的优点和局限性
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has several advantages as a tool compound for studying the Kir6.2/SUR1 channel complex. The compound is highly selective for this target and has minimal off-target effects. In addition, 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide is relatively easy to synthesize and has good stability in vitro. However, there are also limitations to the use of 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide in lab experiments. For example, the compound has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has not yet been extensively studied in vivo, so its pharmacokinetic properties are not well understood.
未来方向
There are several directions for future research on 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide. One area of interest is the potential use of the compound as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to establish the safety and efficacy of 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide in animal models and in clinical trials. Another area of interest is the investigation of the compound's effects on other ion channels and cellular processes. 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to have effects on the ATP-sensitive potassium channel and on cancer cell proliferation, but further studies are needed to fully understand these effects. Finally, there is potential for the development of new tool compounds based on the structure of 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide that could be used to study the Kir6.2/SUR1 channel complex and other ion channels.
科学研究应用
5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been extensively studied in vitro and in vivo for its potential use as a drug candidate for the treatment of type 2 diabetes. The compound has been shown to selectively activate the Kir6.2/SUR1 channel complex in pancreatic beta cells, leading to increased insulin secretion. In addition, 5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
属性
IUPAC Name |
5-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-17-9-8-13(20)12-14(17)19(24)22-16-7-5-6-15(21)18(16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMXOXHYULPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid](/img/structure/B4187656.png)
![N-(4-acetylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4187657.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1-ethyl-1H-indole](/img/structure/B4187662.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4187669.png)


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4187693.png)

![4-[4-propyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4187724.png)
![3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B4187732.png)
![5-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4187738.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4187745.png)
![N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B4187760.png)